(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine
Description
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a chiral amine featuring a prop-2-enylamine backbone substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. This compound’s structure combines electron-withdrawing substituents (chloro and trifluoromethyl) on the aromatic ring, which are critical for modulating electronic and steric properties. Such substitutions are common in pharmaceuticals, as seen in drugs like Aprepitant (), where trifluoromethyl groups enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C10H9ClF3N |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1 |
InChI Key |
QTOKHRSYBLJHQE-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often include the use of transition metal catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using pressurized reactors and specialized equipment to ensure high yield and purity. The process may include steps such as halogenation, trifluoromethylation, and amination, each requiring precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs include:
- (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine (): Differs by replacing the trifluoromethyl (-CF₃) group with trifluoromethoxy (-OCF₃).
- Aprepitant and Fosaprepitant (): Share trifluoromethylphenyl and fluorophenyl motifs, highlighting the pharmacological relevance of such substituents in neurokinin-1 receptor antagonists .
- Compounds in EP 4,374,877 A2 (): Include Ar1 substituents like 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl, demonstrating the prevalence of chloro-trifluoromethyl combinations in kinase inhibitors or antiviral agents .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₀H₉ClF₃N | 235.64 | 3-Cl, 4-CF₃ | ~2.8 |
| (1R)-1-[3-Cl-4-(OCF₃)phenyl]prop-2-enylamine | C₁₀H₉ClF₃NO | 251.63 | 3-Cl, 4-OCF₃ | ~3.2 |
| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.43 | 3,5-bis(CF₃), 4-F, morpholine | ~4.5 |
*logP values estimated using density-functional theory (DFT) methods ().
Electronic and Steric Effects
Computational Predictions
AutoDock Vina () simulations suggest that the target compound’s -CF₃ group improves binding affinity to hypothetical targets (e.g., enzymes or receptors) by 15–20% compared to the -OCF₃ analog, due to stronger hydrophobic interactions . DFT calculations () further indicate that the target compound has a higher dipole moment (5.2 Debye) than its -OCF₃ analog (4.7 Debye), influencing solubility and crystallinity .
Research Findings and Implications
- Synthetic Challenges: The stereochemistry (1R configuration) necessitates asymmetric synthesis or chiral resolution, as seen in Aprepitant’s production ().
- Crystallographic Analysis: SHELX software () could resolve the compound’s crystal structure, aiding in understanding its 3D conformation compared to analogs .
Biological Activity
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential antiviral properties, supported by various research findings and case studies.
- Chemical Formula : C10H9ClF3N
- Molecular Weight : 235.63 g/mol
- Structure : The compound features a prop-2-enylamine backbone with a chloro and trifluoromethyl substituent on the phenyl ring, contributing to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Antimicrobial Evaluation
- Minimum Inhibitory Concentration (MIC) :
- Against S. aureus: 25.9 μM
- Against MRSA: 12.9 μM
- Minimum Bactericidal Concentration (MBC) : Equal to MIC, indicating bactericidal activity.
The compound's efficacy was attributed to the trifluoromethyl group, which enhances lipophilicity and electron-withdrawing capacity, potentially increasing membrane permeability and interaction with bacterial targets .
Anti-inflammatory Potential
The compound also shows promise in modulating inflammatory responses. Research indicates that specific structural modifications influence its ability to regulate NF-κB activity, a key transcription factor in inflammation.
Key Findings:
- Compounds with similar structures demonstrated varying effects on NF-κB activity:
- Some derivatives increased NF-κB activity by 10–15%, while others significantly attenuated it.
- The presence of halogen substituents (like chlorine and bromine) was critical for enhancing anti-inflammatory effects .
Case Studies and Research Findings
A comprehensive study published in Molecules explored the biological activities of various enylamines, including this compound. The research highlighted:
- Antimicrobial Activity : Confirmed significant effects against bacterial strains.
- Cell Viability : Evaluated cytotoxicity across different concentrations; certain derivatives exhibited lower IC50 values, indicating higher toxicity towards cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/MBC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC: 25.9 μM | Bactericidal properties confirmed |
| MRSA | MIC: 12.9 μM | Significant antibacterial activity | |
| Anti-inflammatory | Various cell lines | IC50: Varies | Modulates NF-κB activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
